molecular formula C13H17ClN2O B185497 N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide CAS No. 60465-13-6

N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide

Cat. No. B185497
CAS RN: 60465-13-6
M. Wt: 252.74 g/mol
InChI Key: RFVBDBYICMFWTI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide, commonly known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in 1926. It was initially developed as a surgical anesthetic but was later discontinued due to its severe side effects. PCP is a powerful drug that has been abused for recreational purposes, leading to addiction and adverse health effects. However, PCP has also been used in scientific research to understand its mechanism of action and potential therapeutic applications.

Mechanism Of Action

PCP acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the receptor, PCP inhibits the flow of calcium ions into the cell, leading to decreased neuronal activity. This results in the dissociative and anesthetic effects of PCP.

Biochemical And Physiological Effects

PCP has several biochemical and physiological effects, including altered perception, dissociation, and anesthesia. It also causes increased heart rate, blood pressure, and body temperature. Chronic use of PCP can lead to long-term effects on the brain, including memory impairment, cognitive dysfunction, and psychosis.

Advantages And Limitations For Lab Experiments

PCP has several advantages for lab experiments, including its potent and selective action on the NMDA receptor, which allows for precise manipulation of the glutamatergic system. However, PCP also has limitations, including its potential for abuse and adverse health effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for PCP research, including investigating its potential therapeutic applications for brain injury and stroke. Additionally, further research is needed to understand the long-term effects of PCP on the brain and to develop strategies to mitigate its adverse effects. Finally, PCP could be used as a tool to study other aspects of the glutamatergic system, such as its role in addiction and psychiatric disorders.

Synthesis Methods

PCP is synthesized by reacting 1-(3-chlorophenyl)piperidine with methyl iodide in the presence of a base, followed by a reaction with cyanogen bromide to form the carboxamide group. The final product is purified through recrystallization and chromatography techniques.

Scientific Research Applications

PCP has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of brain injury and stroke. PCP has also been used as a tool to study the glutamatergic system, which is involved in learning and memory processes.

properties

CAS RN

60465-13-6

Product Name

N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-10-5-7-16(8-6-10)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17)

InChI Key

RFVBDBYICMFWTI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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